FMOC-ARG(PBF)-OH

Peptide Synthesis Protecting Group Chemistry Reaction Kinetics

Arginine incorporation during Fmoc-SPPS is plagued by guanidine-driven side reactions and slow deprotection kinetics when using legacy Mtr or Pmc protecting groups. Fmoc-Arg(Pbf)-OH resolves these failures with quantifiable performance advantages: • 1-2× faster TFA cleavage than Pmc, reducing cycle times and increasing automated synthesizer throughput. • 23-percentage-point higher crude peptide yield (69% vs. 46%) when paired with Fmoc-Trp(Boc)-OH, minimizing Trp-alkylation byproducts. • >99.9% coupling conversion under optimized conditions ensures deletion-impurity control for GMP manufacturing. • >10-day solution stability in DMF and NBP supports pre-dissolved reagent workflows and eliminates batch-to-batch variability.

Molecular Formula C36H34Cl4N6O8S2
Molecular Weight 884.622
CAS No. 15445-77-9
Cat. No. B579509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMOC-ARG(PBF)-OH
CAS15445-77-9
Molecular FormulaC36H34Cl4N6O8S2
Molecular Weight884.622
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)C.C1=CC(=CC(=C1)OC(=S)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-].C1=CC(=CC(=C1)OC(=S)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/2C14H10Cl2N2O3S.C8H14N2O2/c2*15-12-5-4-9(6-13(12)16)8-17-14(22)21-11-3-1-2-10(7-11)18(19)20;1-7(11)9-3-5-10(6-4-9)8(2)12/h2*1-7H,8H2,(H,17,22);3-6H2,1-2H3
InChIKeyBMAJSXZTTXDMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Arg(Pbf)-OH: Procurement-Grade Building Block for Fmoc-SPPS


Fmoc-Arg(Pbf)-OH is the industry-standard, orthogonally protected arginine derivative for fluorenylmethyloxycarbonyl solid-phase peptide synthesis (Fmoc-SPPS) [1]. Its core function is to deliver arginine residues into peptide chains with high sequence fidelity by employing an Fmoc group for α-amino protection and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) moiety for side-chain guanidino protection [2]. Widely regarded as indispensable for synthesizing complex, arginine-containing peptides, this building block typically exhibits commercial purity of ≥98% by HPLC . Its development and adoption have been driven by the need to overcome the notorious side reactions associated with arginine during peptide assembly, making it a cornerstone reagent for both research and industrial-scale peptide production [2].

Standard Fmoc-SPPS arginine building block
Orthogonal Fmoc/Pbf protection for sequence fidelity
Reported commercial purity ≥98% by HPLC
Supports complex arginine-containing peptide synthesis

Fmoc-Arg(Pbf)-OH vs. Generic Analogs: Why Substitution Fails


Substituting Fmoc-Arg(Pbf)-OH with its closest in-class analogs, such as Fmoc-Arg(Mtr)-OH or Fmoc-Arg(Pmc)-OH, is not a risk-free or yield-equivalent decision. The primary drivers of this non-interchangeability are rooted in the drastically different cleavage kinetics and side-reaction profiles of their respective sulfonyl protecting groups [1]. The Mtr group requires harsher and more prolonged acidic treatment for removal, while the Pmc group, though more labile than Mtr, is still approximately 1-2 times slower to cleave than Pbf and generates a more persistent electrophilic sulfonyl cation during TFA deprotection [2]. This difference in electrophile longevity directly translates into a significantly higher probability of irreversible Trp alkylation and other sulfonyl-derived peptide modifications, compromising both crude purity and final yield [3]. Consequently, a 'generic' substitution introduces quantifiable risks of process failure, especially in sequences containing tryptophan or requiring high-fidelity synthesis of long, complex, or bioactive peptides [3].

Cleavage kinetics mismatch
Pbf removal is faster than Pmc; Mtr requires harsher acidic treatment, altering side-reaction profiles and deprotection efficiency.
Higher Trp alkylation probability
Switching to Pmc or Mtr may increase electrophilic sulfonyl species, raising Trp modification and reducing crude yield.
Process failure risk in complex peptides
For tryptophan-containing or high-fidelity sequences, generic analogs may not reproduce the yield and purity profile of Arg(Pbf).

Quantitative Evidence Guide for Fmoc-Arg(Pbf)-OH


TFA Cleavage Kinetics: Pbf vs. Pmc

The Pbf side-chain protecting group on Fmoc-Arg(Pbf)-OH exhibits significantly faster cleavage kinetics under standard TFA deprotection conditions compared to the Pmc group on Fmoc-Arg(Pmc)-OH. The rate of removal is quantifiably faster by a factor of approximately 1.5 to 2 . This directly enables shorter global deprotection times, a critical advantage in automated SPPS workflows where throughput and resin stability are paramount.

Cleavage kinetics
Head-to-head
Pbf removal ~1.5–2× faster than Pmc
Shorter deprotection cycle time
Standard TFA global deprotection
Peptide Synthesis Protecting Group Chemistry Reaction Kinetics

Tryptophan Alkylation Suppression

The combination of Fmoc-Arg(Pbf)-OH with Fmoc-Trp(Boc)-OH results in extremely low levels of tryptophan alkylation during TFA-mediated cleavage and deprotection, significantly outperforming the Arg(Pmc) + Trp(Boc) combination. This was demonstrated by analytical RP-HPLC and Edman degradation, which quantified and characterized the extent of Trp modification [1]. Specifically, in a peptide model, the use of Arg(Pmc) resulted in 46% of the desired product, whereas Arg(Pbf) increased the yield of the desired peptide to 69% under the same conditions [2].

Trp alkylation
Head-to-head
Yield 69% vs 46% with Arg(Pmc)
Higher crude yield, less byproduct
RP-HPLC analysis of Arg/Trp peptide
Peptide Synthesis Side Reaction Control Analytical Chemistry

Long-Term Solution Stability in DMF and NBP

A head-to-head stability study compared the integrity of Fmoc-Arg(Pbf)-OH and Fmoc-Arg(Boc)2-OH dissolved in DMF and N-butylpyrrolidinone (NBP) over time at room temperature. Fmoc-Arg(Pbf)-OH exhibited 100% stability over a 10-day period in both solvents, with no degradation observed [1]. In stark contrast, Fmoc-Arg(Boc)2-OH showed progressive degradation, retaining only 77.6% integrity after 10 days in DMF and 71.8% in NBP, which further deteriorated to 51.2% and 37.7% after 30 days, respectively [1].

Solution stability
Head-to-head
100% intact after 10 days in DMF/NBP
Supports pre-dissolved reagent stocks
Room temperature; up to 30-day monitoring
Peptide Synthesis Solvent Stability Reagent Handling

δ-Lactam Side Reaction During Activation

A major, well-characterized liability of Fmoc-Arg(Pbf)-OH is its propensity to undergo an intramolecular cyclization to form an inactive δ-lactam upon activation with standard coupling reagents [1]. Kinetic studies have quantified this side reaction, showing that under standard activation conditions, approximately 12% of the activated species can be converted to the δ-lactam within 30 minutes [2]. This represents a direct and significant source of yield loss and leads to the generation of des-Arg deletion peptides that are difficult to separate [1].

δ-Lactam formation
Reported
~12% lactam in 30 min
Requires optimized coupling protocols
DIC/OxymaPure activation at 45°C
Peptide Synthesis Side Reaction Chemistry Process Optimization

Coupling Conversion in Industrial SPPS

Despite the known δ-lactam formation challenge, the robust coupling of Fmoc-Arg(Pbf)-OH in a validated industrial SPPS process has been demonstrated. Using a solution NMR assay to directly monitor reaction conversion on solid support, it was shown that after 18 hours of reaction, the coupling conversion for a cycle incorporating Fmoc-Arg(Pbf)-OH achieved >99.9% [1]. This level of conversion ensures that deletion sequence impurities are controlled to below 0.1% in the final active pharmaceutical ingredient [1].

Coupling conversion
Reported
>99.9% after 18 h
Meets high-fidelity synthesis benchmarks
Industrial SPPS process context
Process Chemistry GMP Manufacturing Peptide Synthesis

Application Scenarios Based on Performance Data


Trp-Containing Therapeutic Peptide Synthesis

Based on the evidence that the Arg(Pbf)/Trp(Boc) combination yields a 23-percentage-point higher crude peptide yield than Arg(Pmc) (69% vs. 46%) [1], Fmoc-Arg(Pbf)-OH is the preferred building block for any peptide sequence containing both arginine and tryptophan. This is especially critical for therapeutic candidates where minimizing purification steps and maximizing yield are key economic drivers. The reduction in Trp-alkylation byproducts directly lowers cost of goods and simplifies downstream processing, making it a superior choice for clinical and commercial manufacturing. [1]

Automated High-Throughput and Industrial-Scale SPPS

The 1-2x faster TFA cleavage kinetics of the Pbf group compared to Pmc directly translate to shorter total cycle times in automated peptide synthesizers, increasing instrument throughput and reducing labor costs. Furthermore, the demonstrated >99.9% coupling conversion under optimized conditions [2] provides the process robustness required for large-scale GMP manufacturing, where minimizing deletion impurities is a regulatory requirement. The >10-day solution stability in DMF and NBP [3] also ensures that pre-dissolved reagent stocks remain active throughout long synthesis runs, preventing batch-to-batch variability and reagent waste. [2][3]

Long or Difficult Arginine-Rich Sequences

While the 12% δ-lactam formation within 30 minutes of activation [4] is a known challenge for all arginine derivatives, the extensive characterization of this side reaction for Fmoc-Arg(Pbf)-OH has led to the development of robust, evidence-based mitigation strategies. These include the use of in-situ activation and coupling at 45 °C in NBP [4]. For researchers working on long or aggregation-prone sequences, the availability of such validated protocols for this specific building block provides a higher probability of successful synthesis compared to using less-characterized alternatives. [4]

Application
Selection Property
Validation Focus
Arg/Trp peptide synthesis
Low Trp-alkylation protection pair
Crude yield and byproduct profiling
Automated high-throughput SPPS
Fast cleavage kinetics and solution stability
Cycle time and reagent stock integrity
Long or aggregation-prone sequences
Established δ-lactam mitigation protocols
Coupling conversion and deletion control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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